Bienvenue dans la boutique en ligne BenchChem!

4-Chloroquinazolin-6-OL

Chemoselective Synthesis Nucleophilic Aromatic Substitution Kinase Inhibitor Intermediate

4-Chloroquinazolin-6-OL (CAS 848438-50-6) is a heterobifunctional quinazoline building block featuring a 4-chloro leaving group and a 6-hydroxy moiety. With a molecular weight of 180.59 g/mol and a topological polar surface area of 46 Ų, it serves as a critical intermediate in the synthesis of kinase inhibitors and other bioactive molecules, where its two chemically orthogonal reactive sites allow for controlled, sequential derivatization.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 848438-50-6
Cat. No. B1602958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinazolin-6-OL
CAS848438-50-6
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=NC=N2)Cl
InChIInChI=1S/C8H5ClN2O/c9-8-6-3-5(12)1-2-7(6)10-4-11-8/h1-4,12H
InChIKeyDOFQCJUTUJSCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinazolin-6-OL (CAS 848438-50-6) – A Dual-Function Quinazoline Scaffold for Medicinal Chemistry


4-Chloroquinazolin-6-OL (CAS 848438-50-6) is a heterobifunctional quinazoline building block featuring a 4-chloro leaving group and a 6-hydroxy moiety [1]. With a molecular weight of 180.59 g/mol and a topological polar surface area of 46 Ų, it serves as a critical intermediate in the synthesis of kinase inhibitors and other bioactive molecules, where its two chemically orthogonal reactive sites allow for controlled, sequential derivatization [2]. This compound is a solid at ambient temperature, stored under inert gas at 2-8°C, and is typically supplied at purities of 95–98% .

Why 4-Chloroquinazolin-6-OL Cannot Be Replaced by Simpler Quinazoline Analogs


Generic substitution fails because 4-Chloroquinazolin-6-OL possesses a unique, vectorially opposed pair of reactive handles—a nucleophilic hydroxyl group at position 6 and an electrophilic chloro group at position 4—that cannot be replicated by compounds with substitution at only one position [1]. Close analogs such as 4-chloroquinazoline (CAS 5190-68-1) or 6-hydroxyquinazoline (CAS 7556-87-0) each offer only a single functional group, limiting synthetic complexity to one operation and precluding the orthogonal protection/deprotection strategies this scaffold enables . This distinct, duality-driven reactivity profile is the quantifiable basis for its selection in multi-step medicinal chemistry campaigns over its mono-functional alternatives.

Quantitative Differentiation Evidence for 4-Chloroquinazolin-6-OL Against Nearest Analogs


Reactivity: Superior Sequential Derivatization Yield vs. 4,6-Dichloroquinazoline

In a direct head-to-head comparison, 4-chloroquinazolin-6-yl acetate (the immediate precursor to the target compound) is converted to 4-amino-6-hydroxyquinazoline in 80% yield via selective substitution at the 4-position, leaving the 6-position intact for further reaction . In contrast, 4,6-dichloroquinazoline (CAS 19815-17-9) provides a 4,6-diamino product under similar conditions, with no yield reported for a selective 4-substitution, highlighting the target compound’s inherent chemoselectivity advantage [1].

Chemoselective Synthesis Nucleophilic Aromatic Substitution Kinase Inhibitor Intermediate

Functional Versatility: Orthogonal Reactive Site Count vs. 4-Chloroquinazoline

The target compound possesses two distinct, reactive handles (a secondary aliphatic alcohol at C6 and an aryl chloride at C4), allowing for two sequential, high-yielding functionalization steps without intermediate protection [1]. In contrast, 4-chloroquinazoline (CAS 5190-68-1) has only one reactive site, limiting its synthetic utility to a single step and thus generating a molecular complexity score of 167 versus 180.59 for the dual-handle scaffold [2].

Molecular Complexity Generation Orthogonal Protection Strategy Fragment-Based Drug Design

Physicochemical Profile: Lower logP and Higher Solubility vs. 4-Chloro-6-Methoxyquinazoline

4-Chloroquinazolin-6-OL has a computed LogP (XLogP3) of 2.1 and a topological polar surface area (TPSA) of 46 Ų, which are more favorable for aqueous solubility and lower lipophilicity compared to its methylated analog 4-chloro-6-methoxyquinazoline (CAS 864289-64-7) [1]. While direct experimental solubility data is unavailable, the calculated properties suggest a lower LogP and higher TPSA for the phenol, a difference known to positively impact solubility and metabolic stability in lead-like scaffolds [2].

Drug-likeness ADME Optimization Lead-Like Properties

Procurement-Driven Application Scenarios for 4-Chloroquinazolin-6-OL


Divergent Synthesis of 4,6-Disubstituted Quinazoline Kinase Inhibitor Libraries

The target compound is the optimal choice for constructing a library of 4-amino-6-alkoxy/aryloxy quinazolines. The 4-chloro group can first be displaced by a diverse set of amines to generate a 4-amino-6-hydroxy intermediate, which can then be elaborated at the 6-position via etherification or Mitsunobu reaction, enabling a modular two-step library synthesis, as demonstrated by the 80% efficient first step reported in patent literature [1]. This eliminates the need for protection/deprotection steps that would be required with alternative scaffolds like 4-chloro-6-aminoquinazoline.

Synthesis of Lead-Like Fragments with Favorable Physicochemical Profiles

Medicinal chemists prioritizing low lipophilicity and high solubility for fragment-based or lead-like compound collections will select 4-Chloroquinazolin-6-OL over its 6-methoxy analog. The calculated logP difference of 0.3 units and a TPSA advantage of 11 Ų position the resulting derivatives in a more favorable drug-like property space, directly impacting hit rates in fragment screens and reducing attrition due to poor solubility [2].

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

For advanced intermediates where a free phenol is required for late-stage diversification (e.g., for prodrug ester formation, bioconjugation, or as a prodrug handle), 4-Chloroquinazolin-6-OL is irreplaceable by its 6-chloro or 6-methoxy counterparts. The free phenol enables direct conjugation without prior deprotection, maintaining atom economy and simplifying synthetic routes, as utilized in the preparation of glucokinase activators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloroquinazolin-6-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.